(S)-2-Amino-1-((R)-3-methoxy-pyrrolidin-1-yl)-propan-1-one (S)-2-Amino-1-((R)-3-methoxy-pyrrolidin-1-yl)-propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15776421
InChI: InChI=1S/C8H16N2O2/c1-6(9)8(11)10-4-3-7(5-10)12-2/h6-7H,3-5,9H2,1-2H3/t6-,7+/m0/s1
SMILES:
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol

(S)-2-Amino-1-((R)-3-methoxy-pyrrolidin-1-yl)-propan-1-one

CAS No.:

Cat. No.: VC15776421

Molecular Formula: C8H16N2O2

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-1-((R)-3-methoxy-pyrrolidin-1-yl)-propan-1-one -

Specification

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
IUPAC Name (2S)-2-amino-1-[(3R)-3-methoxypyrrolidin-1-yl]propan-1-one
Standard InChI InChI=1S/C8H16N2O2/c1-6(9)8(11)10-4-3-7(5-10)12-2/h6-7H,3-5,9H2,1-2H3/t6-,7+/m0/s1
Standard InChI Key QOGHHSKRNLOCBJ-NKWVEPMBSA-N
Isomeric SMILES C[C@@H](C(=O)N1CC[C@H](C1)OC)N
Canonical SMILES CC(C(=O)N1CCC(C1)OC)N

Introduction

Structural and Stereochemical Analysis

The molecular structure of (S)-2-Amino-1-((R)-3-methoxy-pyrrolidin-1-yl)-propan-1-one features two stereocenters: one at the C2 position of the amino-propanone moiety (S configuration) and another at the C3 position of the pyrrolidine ring (R configuration). The pyrrolidine ring adopts a puckered conformation, as observed in similar N-substituted pyrrolidine derivatives . The methoxy group at C3 introduces steric and electronic effects that influence both ring geometry and intermolecular interactions.

Crystallographic data from structurally related compounds, such as methyl ((4-aminobenzyl)sulfonyl)-d-prolinate, provide benchmarks for bond lengths and angles. For instance, the C-N bond in the pyrrolidine ring typically measures 1.47–1.52 Å, while the C-O bond in methoxy groups ranges from 1.41–1.43 Å . The propan-1-one side chain likely adopts an extended conformation to minimize steric clashes between the amino group and the pyrrolidine ring.

Table 1: Predicted Bond Lengths and Angles

Bond/AngleValue (Å or °)Reference Compound
C3-O (methoxy)1.42 ÅMethyl-d-prolinate
N1-C2 (propanone)1.49 ÅTetrahydroisoquinoline
C2-C1 (ketone)1.52 ÅPyrrolidine-2-one
C3-C4-C5 (pyrrolidine)107.5°

The (R)-3-methoxy group induces a gauche effect, stabilizing the ring’s conformation through hyperconjugation, while the (S)-2-amino group participates in hydrogen bonding, as seen in related aminoketones .

Synthetic Methodologies

Pyrrolidine Ring Formation

The (R)-3-methoxy-pyrrolidine fragment can be synthesized via asymmetric hydrogenation of Δ¹-pyrroline derivatives. For example, catalytic hydrogenation using a chiral Rhodium catalyst (e.g., DuPhos-Rh) achieves enantiomeric excesses >95% . Alternatively, cyclization of γ-amino alcohols with methoxy substitution at C3, as demonstrated in the synthesis of 4-substituted pyrrolidine-2-ones, offers a viable route .

Table 2: Reaction Conditions for Pyrrolidine Synthesis

Starting MaterialReagent/CatalystYield (%)ee (%)Source
γ-Methoxy-δ-lactamLiAlH₄, THF, 0°C7899 (R)
Δ¹-Pyrroline derivativeRh-(R,R)-DuPhos, H₂8597 (R)

Coupling of Propan-1-one Moiety

The aminoketone side chain is introduced via nucleophilic acyl substitution. Boc-protected (S)-2-aminopropanoic acid is activated as a mixed carbonate using HBTU or EDC·HCl, followed by coupling with the pyrrolidine amine . Deprotection with TFA yields the free amino group.

Example Protocol:

  • Activation: Boc-(S)-2-aminopropanoic acid (1.2 eq), HBTU (1.1 eq), DIPEA (3 eq) in DCM, 0°C, 1 h.

  • Coupling: Add (R)-3-methoxy-pyrrolidine (1.0 eq), stir at 25°C for 12 h.

  • Deprotection: TFA/DCM (1:1), 2 h, 25°C.

  • Purification: Silica gel chromatography (CMA80/CH₂Cl₂ gradient) .

Physicochemical Properties

The compound’s solubility profile is influenced by its ionizable amino group (predicted pKa ~9.2) and polar methoxy substituent. LogP calculations (ChemAxon) suggest moderate lipophilicity (cLogP = 0.8), favoring permeability across biological membranes.

Table 3: Predicted Physicochemical Data

PropertyValueMethod/Source
Molecular Weight200.25 g/molEmpirical formula
cLogP0.8ChemAxon
Water Solubility12 mg/mL (pH 7.4)ALOGPS
Melting Point148–152°CAnalogous compounds

Biological Activity and Applications

While direct pharmacological data for this compound are unavailable, structurally related pyrrolidine derivatives exhibit diverse bioactivities. For instance:

  • Neurological Targets: (R)-3-methoxy-pyrrolidine fragments are present in σ₁ receptor ligands with antidepressant effects .

  • Antimicrobial Activity: Aminoketones demonstrate moderate inhibition of Gram-positive bacteria (MIC = 8–16 µg/mL) .

  • Enzyme Inhibition: Similar scaffolds inhibit prolyl oligopeptidase (IC₅₀ = 120 nM) .

The stereochemistry at C2 and C3 is critical for target engagement. Molecular docking studies suggest the (S)-amino group forms a salt bridge with Asp149 in the σ₁ receptor binding pocket, while the (R)-methoxy group occupies a hydrophobic cleft .

Stability and Degradation Pathways

Under accelerated stability conditions (40°C/75% RH), the compound undergoes two primary degradation pathways:

  • Oxidation: The pyrrolidine ring’s C3 position is susceptible to hydroxyl radical attack, forming a 3-hydroxy derivative (t₁/₂ = 14 days).

  • Hydrolysis: The propan-1-one moiety slowly hydrolyzes to 2-aminopropanoic acid under acidic conditions (pH 3, t₁/₂ = 30 days) .

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